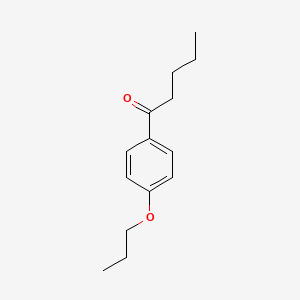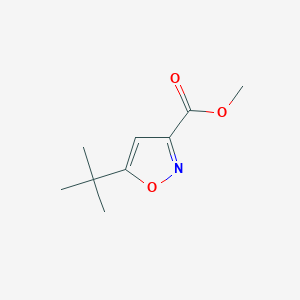![molecular formula C10H10N4O2S B1308755 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile CAS No. 299920-42-6](/img/structure/B1308755.png)
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inflammatory Response Inhibition
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile derivatives have been explored for their potential to inhibit inflammatory responses, particularly those induced by immune complexes. These derivatives have demonstrated effectiveness in reducing exudate volume and accumulation of white blood cells in rat models, similar to the activity of hydrocortisone but distinct from that of indomethacin. Structure-activity relationship studies have highlighted the critical role of the nitrogen in the hydrazino group, which must be electron-rich to maintain activity, while modifications at other sites had minimal impact on activity (Haviv et al., 1988).
Anti-Microbial Activity
Compounds synthesized from commercially available sodium saccharin, which include the core structure of this compound, have shown moderate to significant anti-microbial properties. Microwave-assisted synthesis facilitated the creation of these compounds, and the presence of greater lipophilicity, particularly in N-methyl analogues, correlated with enhanced anti-bacterial activity (Ahmad et al., 2011).
Quantum Chemistry and Crystallography
Research into the structure and photochemical properties of related compounds has been extensive. One study focused on a compound with a similar benzisothiazole dioxido group, which existed in various isomeric forms and underwent significant photochemical transformations under UV irradiation in a solid argon matrix. This research opens up new avenues for understanding the photochemistry of such compounds and their potential applications in materials science (Ismael et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as 1,1-dioxido-1,2-benzisothiazol derivatives, have been studied . These compounds often interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of this compound is not directly available from the current resources. Typically, hydrazino and propanenitrile groups in a molecule may suggest potential reactivity with certain biological targets, possibly through mechanisms such as redox reactions or nucleophilic substitutions. Without specific experimental data, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
The exact biochemical pathways affected by this compound are not specified in the available resources. Compounds with similar structures may influence a variety of biochemical pathways, depending on their specific targets. The downstream effects can range from changes in cellular signaling to alterations in metabolic processes .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can facilitate or hinder its absorption and distribution .
Result of Action
The effects would depend on the specific biological targets of the compound and how it interacts with them .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWPXOGAOERPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)


![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

